molecular formula C12H16N2O4S B12743232 N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate CAS No. 71672-84-9

N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate

Cat. No.: B12743232
CAS No.: 71672-84-9
M. Wt: 284.33 g/mol
InChI Key: JZJNRKQNFPZIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate is a chemical compound with the molecular formula C12H16N2O4S . It is composed of a quinoline ring system substituted with a hydroxyl group at the 8th position and a sulfonate group at the 5th position, along with an N,N-dimethyl methanamine moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate typically involves the reaction of 8-hydroxyquinoline with methanesulfonyl chloride to introduce the sulfonate group. This is followed by the reaction with N,N-dimethyl methanamine to form the final product. The reaction conditions often require the use of an aprotic solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, sulfinates, thiols, and substituted quinoline compounds.

Scientific Research Applications

N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonate groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar biological activities but lacking the N,N-dimethyl methanamine and sulfonate groups.

    Quinoline Sulfonates: Compounds with sulfonate groups at different positions on the quinoline ring.

    Dimethylaminomethylquinolines: Compounds with N,N-dimethyl methanamine groups attached to the quinoline ring.

Uniqueness

N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate is unique due to the presence of both the N,N-dimethyl methanamine and sulfonate groups, which enhance its solubility, reactivity, and biological activity compared to similar compounds .

Properties

CAS No.

71672-84-9

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

N,N-dimethylmethanamine;8-hydroxyquinoline-5-sulfonic acid

InChI

InChI=1S/C9H7NO4S.C3H9N/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;1-4(2)3/h1-5,11H,(H,12,13,14);1-3H3

InChI Key

JZJNRKQNFPZIGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.